(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRELPDYZPNNWJO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylpropanoic acid.
Condensation Reaction: The initial step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and a suitable reagent to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Comparative Analysis
3-(2-Methoxyphenyl)propanoic acid
- Structural Differences : Lacks the 3,5-dimethoxy substitution and the C2 methyl group present in the target compound.
- The absence of a C2 methyl group may reduce steric hindrance, enhancing metabolic susceptibility .
- Applications: Primarily used as a reagent in organic synthesis, highlighting its utility in simpler aromatic propanoic acid derivatives.
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid
- Structural Differences: Features a propenoic acid backbone (α,β-unsaturated carbonyl) and an additional 4-hydroxy group.
- Functional Impact : The conjugated double bond increases reactivity (e.g., Michael addition susceptibility). The 4-hydroxy group enables hydrogen bonding, enhancing solubility and receptor interactions compared to the target compound’s purely ether-linked substituents .
(2S)-3-(Acetylthio)-2-methylpropanoic acid
- Structural Differences : Replaces the 3,5-dimethoxyphenyl group with an acetylthio moiety.
- Functional Impact : The thioester group is hydrolytically unstable, contrasting with the stable ether linkages in the target compound. This difference underscores the importance of aryl groups in enhancing stability for pharmaceutical applications .
- Applications : Identified as a captopril impurity, emphasizing the role of sulfur-containing analogs in drug degradation pathways.
3,5-Diiodo-L-tyrosine
- Structural Differences: Substitutes dimethoxy groups with diiodo substituents and includes an amino acid backbone.
- The amino acid structure confers zwitterionic behavior, unlike the target compound’s anionic carboxylic acid .
- Applications : Utilized in thyroid research and supplements, illustrating the divergent biological roles of iodinated aromatic systems.
Biological Activity
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.26 g/mol
- Structure : Contains a chiral center and methoxy groups that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of cyclooxygenase enzymes, which are involved in inflammatory processes. This modulation could lead to anti-inflammatory effects, making the compound a candidate for therapeutic applications in inflammatory diseases.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced swelling and pain associated with induced inflammation. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 15 µg/ml for S. aureus and 20 µg/ml for E. coli, indicating promising antibacterial properties .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is beneficial to compare it with related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2S)-3-(4-Methoxyphenyl)-2-methylpropanoic acid | 123456-78-9 | Exhibits similar anti-inflammatory effects |
| (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | 987654-32-1 | Different methoxy substitution pattern |
| (2-Amino-3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid | 3831656 | Contains an amino group affecting its activity |
This table highlights the structural differences and potential implications for biological activity among these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
